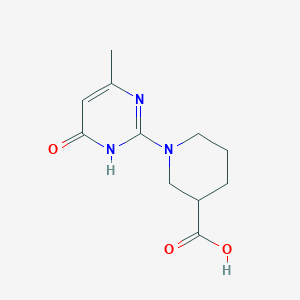

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7-5-9(15)13-11(12-7)14-4-2-3-8(6-14)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSESZCUBSGESJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Step 1: Preparation of Piperidine-3-carboxylic Acid Derivative

- The piperidine ring bearing a carboxylic acid at the 3-position is prepared or procured.

Step 2: Coupling with 4-Hydroxy-6-methylpyrimidine

- The piperidine-3-carboxylic acid is reacted with 4-hydroxy-6-methylpyrimidine.

- This reaction is typically performed in the presence of a suitable catalyst or activating agent to facilitate the nucleophilic substitution at the 2-position of the pyrimidine ring.

- Solvents such as polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.

- Reaction temperatures are optimized to balance reaction rate and selectivity, often ranging from ambient to moderate heating.

Step 3: Purification

- The crude product is purified by recrystallization or chromatographic techniques to obtain high-purity this compound.

Industrial-Scale Production

-

- Industrial methods involve multi-step synthesis where intermediates are prepared and purified sequentially.

- High-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and safety.

Catalyst and Reagent Optimization

- Catalysts are chosen to maximize yield and minimize byproducts.

- Advanced purification methods such as preparative HPLC or crystallization under controlled conditions ensure product quality.

Environmental and Safety Considerations

- Use of environmentally benign solvents and catalysts is prioritized.

- Waste minimization and process safety are critical in scale-up.

Reaction Conditions and Reagents

| Reaction Step | Typical Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Coupling of piperidine and pyrimidine | Acid catalysts or coupling agents (e.g., carbodiimides) | Polar aprotic solvent, 25–80°C | Facilitates nucleophilic substitution |

| Cyclization (if applicable) | Acid/base catalysts | Controlled temperature, reflux | Ensures ring closure and correct substitution |

| Purification | Solvents for recrystallization or chromatography | Ambient or reduced temperature | Achieves high purity |

Chemical Reaction Analysis

- The key reaction involves nucleophilic substitution at the 2-position of the pyrimidine ring by the nitrogen atom of the piperidine.

- The presence of the hydroxy group at the 4-position and methyl group at the 6-position of the pyrimidine ring influences the reactivity and regioselectivity.

- The carboxylic acid group on the piperidine ring remains intact during coupling, providing functional handles for further modifications if needed.

Comparative Preparation Notes

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | Milligram to gram scale | Kilogram to ton scale |

| Reaction Control | Manual temperature and time control | Automated reactors with precise control |

| Purification | Chromatography, recrystallization | Advanced crystallization, continuous flow |

| Environmental Impact | Moderate solvent use | Optimized for green chemistry principles |

| Yield | Moderate to high | High with process optimization |

Summary of Research Findings

- The preparation methods reported emphasize the importance of controlled reaction conditions to achieve high selectivity and yield.

- Catalysts and solvents are chosen to balance reaction efficiency with environmental and safety considerations.

- Industrial processes improve upon laboratory methods by incorporating continuous flow techniques, high-pressure reactors, and advanced purification to meet quality standards.

- The compound’s unique structure, combining piperidine and hydroxy-methylpyrimidine moieties, requires careful synthetic planning to preserve functional groups and achieve the desired substitution pattern.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring and hydroxyl group are key sites for nucleophilic and electrophilic substitutions:

Pyrimidine Ring Functionalization

-

Chloro-substitution : Reaction with POCl₃ or SOCl₂ converts the hydroxyl group to a chloropyrimidine derivative, enhancing reactivity for further cross-coupling reactions .

-

Amination : Treatment with ammonia or primary amines under heating (110–140°C) replaces the hydroxyl group with amine functionalities, forming intermediates for drug candidates .

Piperidine Modifications

-

The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with acyl chlorides forms amide derivatives, altering solubility and biological activity.

Oxidation and Reduction

Oxidation

-

The hydroxyl group on the pyrimidine ring is oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions, yielding 4-oxo derivatives .

-

The methyl group on the pyrimidine may undergo side-chain oxidation to a carboxylic acid under strong oxidizing agents like K₂Cr₂O₇.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, though this is less common due to steric hindrance from the piperidine group.

Carboxylic Acid Derivatives

The carboxylic acid participates in classical reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | ROH, H₂SO₄ (Fischer-Speier) | Piperidine-3-carboxylic acid ester |

| Amidation | SOCl₂ followed by RNH₂ | Piperidine-3-carboxamide derivatives |

| Salt Formation | NaOH or KOH | Water-soluble carboxylate salts |

These derivatives are pivotal for tuning pharmacokinetic properties .

Cyclization and Condensation

The compound serves as a precursor in heterocycle synthesis:

-

Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under reflux to form imine-linked macrocycles, which are explored for metal coordination .

-

Pyrimido-Pyrimidine Systems : Heating with formamide or phenyl isocyanate (120–160°C) induces cyclization, generating fused bicyclic structures (e.g., pyrimido[4,5-d]pyrimidines) .

Comparative Reactivity

Key differences from analogs are highlighted below:

Reaction Mechanisms and Catalysis

Scientific Research Applications

a. Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. The presence of the piperidine group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exhibit antimicrobial effects. Studies have shown that similar pyrimidine derivatives can inhibit bacterial growth, suggesting that 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid may possess similar properties.

b. Neuropharmacological Applications

Piperidine derivatives are known for their neuroactive properties. Compounds containing piperidine have been studied for their potential in treating neurological disorders such as depression and anxiety. The specific configuration of this compound may interact with neurotransmitter systems, providing a basis for further research into its efficacy as a neuropharmaceutical agent.

a. Plant Growth Regulators

Pyrimidine derivatives have been explored as plant growth regulators due to their ability to influence plant metabolism and growth processes. The application of this compound in agricultural settings could enhance crop yields by modulating hormonal pathways in plants, promoting root development and stress resistance.

a. Polymer Chemistry

The compound's unique chemical structure allows for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities such as biodegradability or improved thermal stability. Research into the copolymerization of piperidine-based compounds has shown promising results, indicating the potential for innovative materials derived from this compound.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Ring

- This difference may influence metabolic stability or binding interactions in biological systems .

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1160263-08-0):

The chloro group at position 6 on the pyrimidine ring may reduce solubility in aqueous media compared to the methyl group in the target compound. Chlorinated analogs are often associated with increased lipophilicity, which could affect pharmacokinetic profiles .1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1707566-45-7):

The bulky cyclopropyl and phenyl substituents create steric hindrance, likely reducing binding affinity to flat binding pockets compared to the smaller methyl and hydroxy groups in the target compound. Such modifications are critical in optimizing selectivity for specific targets .

Piperidine Substituent Position

- This could result in lower melting points compared to the target compound, though direct data are unavailable .

Heterocycle Variations

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7):

Replacing pyrimidine with pyrazine alters aromaticity and electronic distribution. Pyrazine’s nitrogen atoms at positions 1 and 4 may enhance polarity, as evidenced by its melting point (185–186.5°C), which is higher than some pyrimidine analogs. This suggests stronger intermolecular forces, possibly due to hydrogen bonding .- Such modifications are often employed to improve target engagement in kinase inhibitors .

Carboxylic Acid Position on Piperidine

- 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS 886851-58-7):

Shifting the carboxylic acid from position 3 to 4 on the piperidine ring lowers the melting point (151–152°C vs. 185–186.5°C for the 3-carboxylic acid analog). This highlights the role of substituent positioning in crystal packing and solubility .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | 930111-02-7 | C11H15N3O2 | 221.25 | 185–186.5 | Pyrazine ring, 3-carboxylic acid |

| 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | 886851-58-7 | C11H15N3O2 | 221.25 | 151–152 | Pyrazine ring, 4-carboxylic acid |

| 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | 1160263-08-0 | C10H12ClN3O2 | 241.68 | N/A | Chloropyrimidine, 3-carboxylic acid |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C6H5ClN2O2 | 172.57 | N/A | Chloro and methyl on pyrimidine |

Research Findings and Implications

- Electronic Effects : Chloro substituents (e.g., in CAS 1160263-08-0) increase electrophilicity, making these analogs more reactive in cross-coupling reactions compared to hydroxy-substituted compounds .

- Solubility and Lipophilicity : Methyl and hydroxy groups (as in the target compound) likely improve aqueous solubility compared to phenyl or biphenyl substituents (e.g., CAS 1707566-45-7), which prioritize membrane permeability .

- Biological Interactions : Piperidine-3-carboxylic acid derivatives (e.g., CAS 930111-02-7) may exhibit better target binding due to optimal spatial arrangement of the carboxylic acid group .

Biological Activity

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS Number: 1216234-17-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structure features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Pharmacological Profile

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance, derivatives of pyrimidines have shown significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. In comparative studies, some derivatives demonstrated IC50 values lower than 10 μM, indicating strong efficacy against cancer cells .

2. Antiviral Properties

The compound's structural analogs have been evaluated for antiviral activity, particularly against influenza viruses. Some studies reported a reduction in viral load and improved survival rates in infected animal models, suggesting that similar compounds might possess direct antiviral effects .

3. Safety and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In animal studies, certain derivatives demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety margin for further development .

The mechanisms through which this compound exerts its effects may involve:

1. Enzyme Inhibition

Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival. For example, some studies suggest that they may inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

2. Apoptosis Induction

Induction of apoptosis in cancer cells has been observed with related compounds, potentially through the activation of caspases and disruption of mitochondrial membrane integrity .

Research Findings

| Study | Findings |

|---|---|

| MDPI 2024 | Identified significant anticancer activity with IC50 values < 10 μM against MCF-7 cells. |

| PubChem | Reported favorable pharmacokinetic profiles with good oral bioavailability (31.8%) and clearance rates. |

| ChemDiv | Highlighted safety in toxicity studies with no adverse effects at high doses in mice. |

Case Studies

Several case studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A derivative with structural similarities to this compound was tested on MCF-7 and MDA-MB-231 cells, showing a significant reduction in cell viability and induction of apoptosis .

Case Study 2: Antiviral Efficacy

In a mouse model infected with influenza virus, a structurally related compound demonstrated a more than 2-log reduction in viral load, highlighting its potential as an antiviral agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of a pyrimidine precursor (e.g., 4-hydroxy-6-methylpyrimidine-2-carbaldehyde) with a piperidine derivative.

- Step 2 : Cyclization under controlled conditions using catalysts like palladium acetate or copper iodide, often in solvents such as dimethylformamide (DMF) or toluene .

- Step 3 : Acidic or basic hydrolysis to generate the carboxylic acid moiety, followed by purification via recrystallization or column chromatography .

Key Considerations : Optimize reaction time (e.g., 5–72 hours) and temperature (40–100°C) to maximize yield. Monitor intermediates using TLC or HPLC.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- Purity : HPLC (≥95% purity threshold) with UV detection at 254 nm .

- Melting Point : Differential scanning calorimetry (DSC) to confirm consistency with literature values (e.g., 185–186.5°C for analogous piperidine-pyrimidine derivatives) .

- Structural Confirmation :

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

- Substituent Modification : Vary the pyrimidine’s hydroxy/methyl groups or piperidine’s carboxylate position to assess bioactivity shifts .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or ion channels (e.g., hERG) using patch-clamp electrophysiology or fluorescence-based binding assays .

- Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins like HER2 or EGFR .

Advanced: How should researchers resolve contradictions in pharmacological data across studies?

Answer:

- Variable Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell lines).

- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity if ELISA data conflict) .

- Meta-Analysis : Compare datasets with published IC values and adjust for batch effects or solvent interference (e.g., DMSO toxicity thresholds) .

Basic: What strategies improve solubility and formulation for in vivo studies?

Answer:

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), or PEG-400. For poor solubility (<1 mg/mL), consider:

- Stability : Store lyophilized powder at -20°C under inert atmosphere to prevent hydrolysis .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS .

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .

- Docking Studies : Use cryo-EM structures (e.g., from PDB) to map interactions with residues in active sites .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Neutralize acidic byproducts before disposal (pH 7–8) .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd/C vs. CuI for cross-coupling efficiency .

- Process Monitoring : Use inline FTIR to track reaction progress and minimize side products.

- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.